molecular formula C28H19P B035221 Diphenyl-1-pyrenylphosphine CAS No. 110231-30-6

Diphenyl-1-pyrenylphosphine

Cat. No.: B035221
CAS No.: 110231-30-6
M. Wt: 386.4 g/mol
InChI Key: DSYGKYCYNVHCNQ-UHFFFAOYSA-N
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Description

Diphenyl-1-pyrenylphosphine is a unique organophosphorus compound known for its distinctive photophysical properties. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a phosphorus atom bonded to a pyrene moiety and two phenyl groups. This compound exhibits remarkable third-order nonlinear optical properties and is widely used as a fluorescent probe in various scientific applications .

Mechanism of Action

Target of Action

Diphenyl-1-pyrenylphosphine (DPPP) is a fluoregenic peroxide reactive probe . It primarily targets hydroperoxides . Hydroperoxides are reactive oxygen species that play a crucial role in various biological processes, including cell signaling and inflammation .

Mode of Action

DPPP reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule this compound oxide (DPPP-O) . This reaction is photo-triggered, meaning it is initiated by light . The interaction results in a unique aggregation-induced emission (AIE)/aggregation-caused quenching (ACQ) transition . This transition is accompanied by a remarkable third-order nonlinear optical signal change , which originates from the photo-induced oxidation of a phosphorus atom .

Biochemical Pathways

The biochemical pathways affected by DPPP are those involving lipid peroxidation . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage . DPPP has been used as a fluorescent probe for the detection of lipid peroxidation in living cells .

Pharmacokinetics

It’s known that dppp can be integrated into u937 cells , suggesting it has the ability to penetrate cell membranes

Result of Action

The result of DPPP’s action is the generation of a fluorescent signal . This signal change is significant and can be monitored using specific excitation and emission wavelengths . The fluorescence of DPPP-O can be monitored using excitation and emission wavelengths of 351 nm and 380 nm, respectively . This allows for the detection and quantification of hydroperoxides in the target cells .

Action Environment

The action of DPPP is influenced by environmental factors such as light and the presence of hydroperoxides . The photo-triggered reaction of DPPP requires light, and the intensity of the resulting fluorescent signal may be influenced by the intensity of the light source . Additionally, the presence and concentration of hydroperoxides in the environment will directly affect the extent of DPPP’s reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl-1-pyrenylphosphine is typically synthesized through a multi-step process involving the reaction of pyrene with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Diphenyl-1-pyrenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

diphenyl(pyren-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGKYCYNVHCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149186
Record name Diphenyl-1-pyrenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110231-30-6
Record name Diphenyl-1-pyrenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-1-pyrenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan)
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Synthesis routes and methods

Procedure details

Bromopyrene (5 mmol, 1.41 g) was charged and dissolved in THF (25 ml). After the solution was cooled to −78° C., n-BuLi (5.5 mmol, 2.08 ml, 2.64 M, 1.1 eq) was slowly added dropwise to the solution and the mixture was stirred for 2 hours. Then, diphenylphosphine chloride (5 mmol, 0.92 ml, 1 eq) was slowly added dropwise to the mixture, followed by stirring overnight. Saturated NH4Cl (10 mL) was added to the mixture. The THF layer was separated from the aqueous layer. The aqueous layer was extracted with dichloromethane (50 mL×3). The organic layer and the THF layer were combined. The resulting mixture was dried over sodium sulfate and concentrated on an evaporator. The residue was purified by silica gel column chromatography (developing solvent: dichloromethane:hexane=1:3). Thus, diphenylpyrenylphosphine (DPPP) was obtained (yield 39%) as white yellow crystals. The crystals were identified by 1H-NMR and 31P-NMR.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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